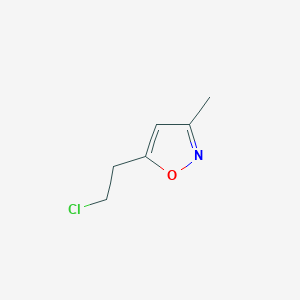

5-(2-Chloroethyl)-3-methylisoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-Chloroethyl)-3-methylisoxazole (5-CE-3-MI) is an organic compound with a broad range of applications in scientific research and laboratory experiments. It is a colorless liquid at room temperature with a low boiling point of 101°C and a low melting point of -17°C. 5-CE-3-MI is a valuable reagent for a variety of chemical reactions, and has been used in the synthesis of a variety of compounds, such as heterocyclic compounds and pharmaceuticals. In addition, 5-CE-3-MI has been used to study the mechanism of action of various biochemical and physiological processes, and to develop new therapies for various diseases.

科学的研究の応用

Polymer Development

One study focused on developing biologically active polymers using derivatives of 3-methylisoxazole for controlled-release formulations. The research involved the synthesis of a copolymer that could release the active agent in a controlled manner under different pH conditions, highlighting its potential in developing chemically controlled-release formulations of fungicides (Tai et al., 2002).

Heterocyclic Chemistry

Research on the diversity-oriented synthesis of heterocycles involving derivatives of 3(5)-aminoisoxazole has demonstrated the potential of these compounds in multicomponent reactions. These reactions, facilitated by classical and non-classical activation methods, illustrate the versatility of 3-methylisoxazole derivatives in constructing complex molecular architectures (Morozova et al., 2017).

Medicinal Chemistry

In the field of medicinal chemistry, several studies have explored the biological activities of isoxazole derivatives. For example, research into comenic acid derivatives containing isoxazole moieties has shown a synergistic effect when combined with antitumor drugs, offering a promising avenue for chemotherapy enhancement (Kletskov et al., 2018).

Environmental Studies

The degradation of pharmaceuticals like sulfamethoxazole (SMX) in bacteria has been studied, with findings indicating that certain bacterial strains can completely degrade 3-amino-5-methylisoxazole, a related compound, highlighting its relevance in bioremediation efforts (Mulla et al., 2018).

作用機序

The biochemical pathways affected by such compounds generally involve DNA synthesis and repair . The pharmacokinetics of these compounds can vary, but they are typically designed to be readily absorbed and distributed throughout the body .

The molecular and cellular effects of these compounds generally involve DNA damage, which can lead to cell death if the damage is too severe to be repaired . The action environment can influence the compound’s action and stability. For example, the presence of other chemicals, pH levels, and temperature can affect a compound’s efficacy and stability .

特性

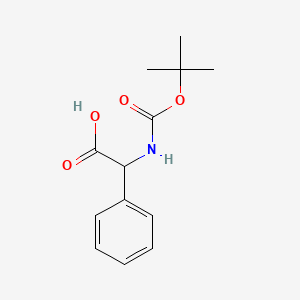

IUPAC Name |

5-(2-chloroethyl)-3-methyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO/c1-5-4-6(2-3-7)9-8-5/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOUQXZRISQBVTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3,4,5-triethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2609402.png)

![2-{[1-(3-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609405.png)

![Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate](/img/structure/B2609407.png)

![Ethyl 5-(2-chloropropanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2609408.png)

![ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B2609416.png)

![1H-Thieno[3,4-d]imidazole-6-carboxylic acid methyl ester](/img/structure/B2609418.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-((4-fluorophenyl)thio)acetate](/img/structure/B2609419.png)